molecular formula C14H20BrNO5 B4005203 N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4005203
M. Wt: 362.22 g/mol
InChI Key: ORYNOHNDINUGCK-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromophenoxy group and the butan-1-amine structure provides unique chemical properties that can be exploited in different reactions and applications.

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.C2H2O4/c1-2-3-7-14-8-9-15-12-6-4-5-11(13)10-12;3-1(4)2(5)6/h4-6,10,14H,2-3,7-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNOHNDINUGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenoxy)ethyl]butan-1-amine typically involves the reaction of 3-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-[2-(3-bromophenoxy)ethyl]butan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-[2-(3-bromophenoxy)ethyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenoxy)ethyl]-2-butanamine oxalate
  • N-[2-(3-bromophenoxy)ethyl]-2-propanamine oxalate
  • N-[2-(3-bromophenoxy)ethyl]acetamine

Uniqueness

N-[2-(3-bromophenoxy)ethyl]butan-1-amine is unique due to its specific combination of the bromophenoxy group and the butan-1-amine structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid

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